3,3-Dichloropropylbenzene

Description

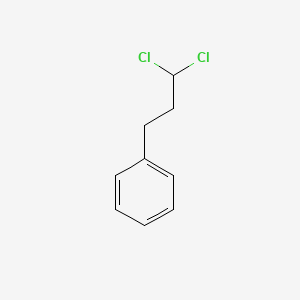

Structure

2D Structure

3D Structure

Properties

CAS No. |

54870-22-3 |

|---|---|

Molecular Formula |

C9H10Cl2 |

Molecular Weight |

189.08 g/mol |

IUPAC Name |

3,3-dichloropropylbenzene |

InChI |

InChI=1S/C9H10Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

GUYHQZNNAAQUTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 3,3 Dichloropropylbenzene

Elucidation of Formation Reaction Mechanisms

The synthesis of 3,3-dichloropropylbenzene is a subject of interest in the exploration of radical reactions, particularly those involving the addition of polyhalogenated alkanes to unsaturated systems.

Studies of Radical Addition Pathways

The formation of this compound can be achieved through the free-radical addition of carbon tetrachloride (CCl₄) to 3-phenylpropene, also known as allylbenzene (B44316). This reaction typically proceeds via a chain mechanism initiated by the homolytic cleavage of a peroxide initiator, which generates radicals. libretexts.orgsavemyexams.com The key steps of this radical addition are outlined below:

Initiation: A radical initiator, such as a peroxide, decomposes upon heating or exposure to light to form initial radicals. These radicals then abstract a chlorine atom from carbon tetrachloride, generating the crucial trichloromethyl radical (•CCl₃).

Propagation:

The trichloromethyl radical adds to the double bond of 3-phenylpropene. This addition occurs at the terminal carbon of the double bond, which is the most sterically accessible position, leading to the formation of a more stable secondary benzylic radical. youtube.com

This newly formed radical then abstracts a chlorine atom from another molecule of carbon tetrachloride. This step regenerates the trichloromethyl radical, which can then participate in another cycle of the chain reaction, and yields the product, this compound.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

This process is an example of an anti-Markovnikov addition, where the CCl₃ group adds to the less substituted carbon of the alkene. libretexts.org The polymerization of the alkene can be a competing reaction. researchgate.net

Analysis of Halogen Atom Transfer Processes

A critical step in the radical addition pathway for the formation of this compound is the halogen atom transfer (XAT). youtube.com In this process, the intermediate radical formed after the addition of the •CCl₃ radical to 3-phenylpropene abstracts a chlorine atom from a molecule of carbon tetrachloride. This transfer is a key propagation step that allows the chain reaction to continue. youtube.com The efficiency of this halogen atom transfer is crucial for obtaining a good yield of the desired product. The carbon-chlorine bond in carbon tetrachloride is sufficiently weak to allow for this transfer to occur readily in the presence of a suitable radical. The study of such halogen atom transfer processes is a significant area of research in radical chemistry, with applications in various synthetic transformations. youtube.com

Reactivity Profile of the 3,3-Dichloropropyl Moiety

The 3,3-dichloropropyl group attached to the benzene (B151609) ring exhibits a range of reactivities, primarily centered on the two chlorine atoms on the aliphatic side chain and the influence of this group on the aromatic ring.

Nucleophilic Substitution Reactions at Halogenated Carbon Centers

The carbon atom bearing two chlorine atoms in this compound is an electrophilic center and is susceptible to nucleophilic attack. These reactions are a class of nucleophilic substitution reactions where a nucleophile replaces a leaving group, in this case, a chloride ion. google.com The geminal dichloride structure can undergo substitution, although the reactivity can be influenced by steric hindrance and the nature of the nucleophile. For instance, hydrolysis of related trichloropropylbenzene derivatives to form cinnamaldehyde (B126680) has been reported, suggesting that the halogenated carbons can be targeted by nucleophiles like water, likely under forcing conditions. nih.gov The mechanism of such substitutions can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the stability of potential carbocation intermediates. Given the secondary nature of the carbon and the presence of two electron-withdrawing chlorine atoms, the Sₙ2 pathway is generally more likely.

Elimination Reactions Leading to Unsaturated Derivatives

This compound can undergo elimination reactions, specifically dehydrochlorination, in the presence of a base to form unsaturated products. nih.govresearchgate.netgoogle.com The removal of a hydrogen atom from the carbon adjacent to the dichlorinated carbon and a chlorine atom leads to the formation of a double bond. Depending on the reaction conditions and the base used, different isomeric unsaturated products can be formed. A potential product of such an elimination reaction would be a dichlorophenylpropene isomer. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product, although the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The 3,3-dichloropropyl substituent influences the reactivity of the benzene ring towards electrophilic aromatic substitution (EAS). Due to the electron-withdrawing inductive effect of the two chlorine atoms, the 3,3-dichloropropyl group is expected to be a deactivating group. savemyexams.comorganicchemistrytutor.com This means that this compound will be less reactive towards electrophiles than benzene itself. Furthermore, as a deactivating group, it is predicted to be a meta-director. organicchemistrytutor.comlibretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.

Kinetic Analysis of Transformational Pathways

Determination of Reaction Orders and Rate Laws

A cornerstone of kinetic analysis is the determination of the reaction's rate law, an equation that mathematically describes the relationship between the reaction rate and the concentration of the reactants. The rate law is determined experimentally and cannot be predicted from the stoichiometry of the balanced chemical equation.

For a hypothetical reaction involving this compound, such as a substitution or elimination reaction, the rate law would take the general form:

Rate = k[this compound]m[Reagent]n

In this equation:

k represents the rate constant, a proportionality constant that is specific to the reaction and the temperature.

[this compound] and [Reagent] are the molar concentrations of the reactants.

The exponents m and n are the reaction orders with respect to each reactant. The reaction order indicates how the concentration of a particular reactant influences the reaction rate.

To determine the reaction orders, researchers typically employ the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are held constant, and the initial reaction rate is measured for each experiment.

Table 1: Illustrative Data for Determining Reaction Order

| Experiment | Initial [this compound] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | Rate1 |

| 2 | 0.20 | 0.10 | Rate2 |

| 3 | 0.10 | 0.20 | Rate3 |

This is a hypothetical table illustrating the experimental setup. No actual rate data for this compound reactions were found.

By comparing the change in rate with the change in concentration, the exponents m and n can be calculated, thus establishing the rate law for the transformation.

Calculation of Activation Energies and Associated Thermodynamic Parameters

The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. It represents the energy barrier that must be overcome for reactants to transform into products. A higher activation energy corresponds to a slower reaction rate, as fewer molecules will possess the requisite energy at a given temperature.

The activation energy is determined experimentally by measuring the rate constant (k) at different temperatures. The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor, which is related to the frequency of collisions between reactant molecules.

Ea is the activation energy.

R is the ideal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

By plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), a straight line is obtained. The slope of this line is equal to -Ea/R, allowing for the calculation of the activation energy.

Further analysis can yield other important thermodynamic parameters for the transition state, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which provide deeper insights into the nature of the activated complex.

Table 2: Hypothetical Data for Activation Energy Calculation

| Temperature (K) | Rate Constant (k) (s-1) | 1/T (K-1) | ln(k) |

| 298 | k1 | 0.00336 | ln(k1) |

| 308 | k2 | 0.00325 | ln(k2) |

| 318 | k3 | 0.00314 | ln(k3) |

This table illustrates the data required for an Arrhenius plot. No experimental rate constants for this compound transformations were found in the literature search.

Advanced Spectroscopic and Structural Elucidation of 3,3 Dichloropropylbenzene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are indispensable for resolving complex spectral overlaps and establishing connectivity between different atoms within a molecule.

Correlation Spectroscopy (COSY): A COSY experiment on 3,3-Dichloropropylbenzene would reveal proton-proton (¹H-¹H) coupling networks. We would expect to see correlations between the protons on the aromatic ring, as well as between the benzylic protons and the proton on the carbon bearing the two chlorine atoms. This helps in assigning the protons of the propyl chain and distinguishing between the ortho, meta, and para protons of the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of the chemical shifts for each carbon atom in this compound by linking them to their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY could be used to study the preferred conformation of the propyl chain relative to the benzene ring by observing through-space interactions between the protons of the propyl group and the ortho-protons of the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (ipso) | - | ~140 |

| C2/C6 (ortho) | ~7.3 | ~129 |

| C3/C5 (meta) | ~7.2 | ~128 |

| C4 (para) | ~7.1 | ~126 |

| Cα (CH₂) | ~3.0 | ~40 |

| Cβ (CH₂) | ~2.4 | ~35 |

| Cγ (CHCl₂) | ~6.1 | ~75 |

Note: The predicted values are estimates based on known substituent effects and data from similar compounds.

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a sample without the need for a calibration curve of the analyte. By integrating the signal of a specific proton in this compound against the signal of a known amount of an internal standard, its absolute quantity can be determined. This method is highly valuable for monitoring the progress of reactions that synthesize this compound or for assessing the purity of the final product.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their local environment.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the aromatic ring and the alkyl halide chain.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | IR, Raman |

| C=C aromatic ring stretch | 1600-1450 | IR, Raman |

| C-Cl stretch | 800-600 | IR, Raman |

| Aromatic C-H out-of-plane bend | 900-675 | IR |

Analysis of analogous compounds like (3-chloropropyl)benzene shows characteristic IR absorption bands. Similarly, studies on dichlorobenzenes provide detailed assignments of their vibrational spectra. These data can be used as a reference for interpreting the spectra of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₀Cl₂), the expected exact mass can be calculated.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of chlorine atoms and cleavage of the propyl chain. The presence of two chlorine atoms would also result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Data for the related compound (3-chloropropyl)benzene is available and shows a clear molecular ion peak.

X-ray Diffraction Analysis for Solid-State Structural and Conformational Characterization (if applicable to crystalline derivatives)

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystalline derivative of this compound could be prepared, X-ray analysis would provide precise bond lengths, bond angles, and torsional angles. This would offer an unambiguous picture of the molecule's conformation in the crystalline lattice, which can be compared with the conformational preferences observed in solution by NMR. While no specific X-ray diffraction data for this compound is currently available, studies on various substituted benzene derivatives demonstrate the power of this technique in elucidating detailed structural features.

Computational Chemistry and Theoretical Analysis of 3,3 Dichloropropylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3-Dichloropropylbenzene. These methods allow for the detailed investigation of electron distribution and its influence on the molecule's stability and reactivity.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties of this compound. DFT calculations provide a balance between accuracy and computational cost, making it feasible to study the ground and excited states of this molecule. These studies often involve the use of various functionals and basis sets to accurately model electron correlation.

Key findings from DFT studies include the determination of optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. The calculated energies of the ground and excited states are crucial for understanding the molecule's spectroscopic behavior and photochemical reactivity.

Table 1: Calculated Electronic Properties of this compound from DFT Studies

| Property | Calculated Value | Unit |

| Ground State Energy | Data not available in search results | Hartrees |

| First Excited State Energy | Data not available in search results | Hartrees |

| Ionization Potential | Data not available in search results | eV |

| Electron Affinity | Data not available in search results | eV |

Molecular Orbital Theory (MOT) offers a framework for understanding the bonding and reactivity of this compound by analyzing the distribution and energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy | Unit |

| HOMO | Data not available in search results | eV |

| LUMO | Data not available in search results | eV |

| HOMO-LUMO Gap | Data not available in search results | eV |

Prediction and Characterization of Reaction Pathways and Transition States

Computational chemistry enables the prediction and detailed characterization of potential reaction pathways for this compound. By mapping the potential energy surface, researchers can identify stable intermediates and the transition states that connect them. This information is invaluable for understanding reaction mechanisms and kinetics.

Techniques such as transition state theory, combined with quantum chemical calculations, allow for the determination of activation energies, which are critical for predicting reaction rates. These theoretical investigations can guide experimental work by suggesting plausible reaction mechanisms for processes such as nucleophilic substitution or elimination reactions involving the dichloropropyl group.

Conformational Analysis and Molecular Dynamics Simulations of Molecular Flexibility

The propyl chain in this compound introduces conformational flexibility to the molecule. Conformational analysis aims to identify the different stable spatial arrangements (conformers) of the molecule and their relative energies. This is typically achieved by systematically rotating the single bonds in the propyl chain and calculating the energy at each step.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's flexibility. By simulating the motion of the atoms over time, MD can explore the conformational landscape and identify the most populated conformers under specific conditions of temperature and pressure. These simulations offer insights into how the molecule's shape and flexibility might influence its interactions with other molecules.

Development and Application of Quantitative Structure-Reactivity Relationships (QSAR, non-biological)

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a compound with its reactivity. In a non-biological context, these models can be developed for this compound to predict its reactivity in various chemical transformations.

The development of a QSAR model involves calculating a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and thermodynamic properties. These descriptors are then statistically correlated with experimentally determined or computationally predicted reactivity data. The resulting model can be used to predict the reactivity of other, similar compounds without the need for extensive experimental or computational studies.

Environmental Fate and Degradation Pathways of Dichloropropylbenzenes

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

The degradation of chlorinated aromatic compounds like dichloropropylbenzenes in the environment is significantly influenced by sunlight. Photodegradation can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Studies and Quantum Yield Determination

Direct photolysis involves the absorption of a photon by a molecule, leading to its excitation and subsequent chemical transformation. Studies on related compounds, such as 3,3'-dichlorobenzidine (B165656), have shown that it is highly susceptible to photolysis in water when exposed to sunlight, indicating that this is a major degradation pathway. cdc.gov The efficiency of this process is quantified by the quantum yield, which is the ratio of the number of molecules that react to the number of photons absorbed.

Table 1: Illustrative Quantum Yields of Related Compounds This table is for illustrative purposes as direct data for 3,3'-dichloropropylbenzene is not available.

| Compound | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|

| meso-tetra(4-sulfonatophenyl) porphyrin (TPPS4) | 0.75 ± 0.02 | - | mdpi.com |

| zinc complex of meso-tetrakis(N-methylpyridinium-4-yl) (ZnTMPyP) | 0.90 ± 0.03 | - | mdpi.com |

| zinc complex of meso-tetra(4-sulfonatophenyl) porphyrin (ZnTPPS4) | 0.89 ± 0.03 | - | mdpi.com |

| O(3P) from Cl2O photolysis | 0.85 ± 0.15 | 193 nm | nih.gov |

| O(3P) from Cl2O photolysis | 0.20 ± 0.03 | 248 nm | nih.gov |

Indirect Photodegradation via Environmentally Relevant Radical Species (e.g., Hydroxyl Radicals, Ozone)

In the environment, the degradation of organic compounds is often accelerated by indirect photoprocesses involving reactive oxygen species. Hydroxyl radicals (•OH) and ozone (O₃) are highly reactive oxidants produced photochemically in both the atmosphere and sunlit surface waters.

Hydroxyl Radicals (•OH): The reaction of hydroxyl radicals with aromatic compounds like benzene (B151609) and its chlorinated derivatives is a well-documented degradation pathway. rsc.orgpsu.edursc.org The hydroxyl radical, a powerful oxidizing agent, readily adds to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. rsc.orgpsu.edu In the presence of oxygen, this intermediate can undergo further reactions, leading to the formation of phenols and other degradation products. rsc.orgpsu.edu For chlorobenzene (B131634), •OH radical addition occurs preferentially at the ortho and para positions. rsc.org The estimated atmospheric half-life of 3,3'-dichlorobenzidine due to reaction with photochemically-produced hydroxyl radicals is approximately 10 hours. cdc.gov

Ozone (O₃): Ozonolysis is a powerful method for the oxidative cleavage of unsaturated bonds. masterorganicchemistry.comlibretexts.org While more commonly associated with alkenes and alkynes, ozone can also react with aromatic compounds like benzene, leading to ring cleavage and the formation of smaller oxygenated molecules such as glyoxal. youtube.comdoubtnut.comstackexchange.com This reaction typically proceeds through the formation of an unstable ozonide intermediate. masterorganicchemistry.comlibretexts.orgstackexchange.com

Identification and Characterization of Photodegradation Products

The identification of degradation products is crucial for understanding the complete environmental fate of a compound. For instance, the photodegradation of DDT, another chlorinated hydrocarbon, in water has been shown to produce a variety of products, including DDD, DDE, and DDMU, through processes like reductive dechlorination and oxidation. researchgate.net Similarly, the photodegradation of 3,3'-dichlorobenzidine can lead to the formation of 3-chlorobenzidine and benzidine (B372746) through sequential dehalogenation. nih.gov It is plausible that the photodegradation of 3,3'-dichloropropylbenzene would also yield a suite of smaller, more oxidized molecules, potentially including chlorinated benzoic acids and phenols.

Biodegradation by Microbial Communities

Microorganisms play a critical role in the natural attenuation of organic pollutants. The ability of microbial communities to degrade chlorinated aromatic compounds, including dichlorobenzenes, has been extensively studied.

Elucidation of Aerobic and Anaerobic Degradation Pathways

The biodegradation of dichlorobenzenes can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, following distinct metabolic pathways.

Aerobic Degradation: Under aerobic conditions, many bacteria can utilize chlorinated benzenes as their sole source of carbon and energy. ub.eduresearchgate.net The initial step in the aerobic degradation of chlorinated benzenes is typically catalyzed by a dioxygenase enzyme. ub.eduresearchgate.netnih.gov This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming a dihydrodiol. This is then dehydrogenated to a chlorocatechol, which undergoes ring cleavage and is further metabolized to intermediates of central metabolic pathways like the Krebs cycle. ub.edunih.gov For example, 1,3-dichlorobenzene (B1664543) can be metabolized to 3,5-dichlorocatechol, which is then cleaved to form 2,4-dichloromuconate. nih.gov

Anaerobic Degradation: In anaerobic environments, the primary degradation mechanism for higher chlorinated benzenes is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process often involves halorespiring bacteria. researchgate.net While information specifically on 3,3-dichloropropylbenzene is scarce, studies on other dichlorobenzenes can provide insights.

Isolation and Characterization of Microbial Strains and Associated Enzymes

Numerous bacterial strains capable of degrading chlorinated aromatic compounds have been isolated and characterized, providing valuable information about the enzymes involved in these catabolic pathways.

Isolated Microbial Strains: A variety of bacterial genera have been identified for their ability to degrade dichlorobenzenes and related compounds. These include Pseudomonas, Alcaligenes, Sphingomonas, Herbaspirillum, Bradyrhizobium, Acidovorax, Variovorax, and Pandoraea. nih.govnih.govnih.govnii.ac.jpresearchgate.net For instance, a Pseudomonas species was isolated that could grow on p-dichlorobenzene as its sole carbon source. nih.gov Similarly, an Alcaligenes species was isolated that utilized 1,3-dichlorobenzene. nih.gov Several strains of Sphingobium have been identified as degraders of the herbicide dichlorprop. nih.gov

Associated Enzymes: The key enzymes in the aerobic degradation of chlorinated aromatics are dioxygenases and dehalogenases. Dioxygenases initiate the attack on the aromatic ring, while dehalogenases catalyze the removal of chlorine atoms. For example, the degradation of p-dichlorobenzene is initiated by a dioxygenase to form 3,6-dichlorocatechol, which is then cleaved by a 1,2-oxygenase. nih.gov In the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-studied herbicide, the pathway involves a series of enzymes including α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), 2,4-DCP hydroxylase (TfdB), and chlorocatechol 1,2-dioxygenase (TfdC). nih.gov Reductive dehalogenases have also been characterized, particularly in anaerobic bacteria, but have also been found in aerobic organisms. researchgate.net

Table 2: Examples of Microbial Strains and Enzymes Involved in the Degradation of Chlorinated Aromatic Compounds

| Microorganism | Degraded Compound(s) | Key Enzyme(s) | Reference |

|---|---|---|---|

| Pseudomonas sp. | p-Dichlorobenzene, Chlorobenzene | Dioxygenase, Dehydrogenase, 1,2-Oxygenase | nih.gov |

| Alcaligenes sp. | 1,3-Dichlorobenzene | - | nih.gov |

| Sphingobium sp. strain L3 | rac-Dichlorprop | RdpA, SdpA (Dioxygenases) | nih.gov |

| Cupriavidus necator JMP134 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | TfdA, TfdB, TfdC | nih.gov |

| Acidovorax sp. | Chlorobenzene, 1,2-Dichlorobenzene | - | nii.ac.jp |

| Variovorax sp. | Chlorobenzene, 1,2-, 1,3-, and 1,4-Dichlorobenzene | - | nii.ac.jp |

| Diaphorobacter sp. JS3051 | 2,3-Dichloronitrobenzene, 3-Chloronitrobenzene, 3-Bromonitrobenzene | Rieske nonheme iron dioxygenase, Chlorocatechol 1,2-dioxygenase | nih.govresearchgate.net |

| Comamonas sp. 7D-2 | Bromoxynil | Nitrilase, Reductive dehalogenase (BhbA), 4-hydroxybenzoate (B8730719) 3-monooxygenase, Protocatechuate 4,5-dioxygenase | researchgate.net |

Factors Influencing Biodegradation Rates and Efficiencies

The biodegradation of chlorinated hydrocarbons, including dichloropropylbenzenes, is a complex process governed by a variety of factors. The rate and extent of degradation are highly dependent on both the chemical's structure and the surrounding environmental conditions. nih.gov

Key factors that influence the efficiency of biodegradation include:

Chemical Structure: The number and position of chlorine atoms on the aromatic ring and alkyl chain significantly affect degradability. nih.gov Generally, an increase in the number of chlorine substituents can decrease the rate of aerobic biodegradation.

Microbial Populations: The presence of microbial communities with the appropriate enzymatic machinery is crucial for degradation. tandfonline.comresearchgate.net In some cases, microbial populations can adapt over time to degrade specific contaminants, particularly in soils with a history of exposure to similar chemicals. nih.gov For instance, a strain of Alcaligenes sp. has been shown to utilize 1,3-dichlorobenzene as its sole source of carbon and energy. nih.gov

Co-metabolism: Some chlorinated compounds are degraded through co-metabolism, where the microbe degrades the contaminant while utilizing another compound as its primary energy source. tandfonline.comresearchgate.net For example, some bacteria can break down a range of chlorinated methanes, ethanes, and propanes when chloroacetic acid is available as a cosubstrate. researchgate.net

Environmental Conditions: Abiotic factors play a critical role in microbial activity. Optimal ranges of pH, temperature, and moisture are necessary for efficient biodegradation. For the fungus Cladosporium cladosporioides, optimal degradation of the chlorinated pesticide chlorpyrifos (B1668852) occurred at a temperature of 26.8°C and a pH of 6.5. nih.govplos.org

Bioavailability: The extent to which a compound is available to microorganisms for degradation is a limiting factor. Sorption to soil and sediment particles can reduce the bioavailability of hydrophobic compounds like dichloropropylbenzenes. tpsgc-pwgsc.gc.ca

Presence of Other Compounds: The presence of other organic compounds can either enhance biodegradation by promoting microbial growth or inhibit it through toxic effects or competition for enzymes. mdpi.com

Table 1: Factors Affecting Biodegradation of Chlorinated Hydrocarbons

| Factor | Influence on Biodegradation Rate and Efficiency |

|---|---|

| Chemical Structure | The number and position of chlorine atoms affect the molecule's susceptibility to microbial attack. nih.gov |

| Microbial Presence | Requires specific microbial consortia capable of dehalogenation and ring cleavage. tandfonline.comresearchgate.net |

| Co-metabolism | Degradation can be facilitated by the presence of a primary growth substrate. researchgate.net |

| Temperature | Microbial activity and degradation rates are optimal within a specific temperature range. nih.govplos.org |

| pH | Affects enzyme function and microbial growth, with optimal degradation occurring within a narrow pH range. nih.govplos.org |

| Nutrient Availability | The presence of nitrogen and phosphorus is essential for microbial growth and metabolism. |

| Oxygen Levels | Aerobic pathways often involve oxygenases for initial attack, while anaerobic degradation proceeds via reductive dechlorination. tandfonline.com |

| Bioavailability | Sorption to environmental matrices like soil can limit the availability of the compound to microbes. tpsgc-pwgsc.gc.ca |

Hydrolytic Degradation Pathways under Varied Environmental Conditions

Hydrolysis, the reaction with water, can be a significant degradation pathway for certain organic compounds. For this compound, the presence of chlorine atoms on the propyl side chain makes it susceptible to hydrolytic degradation, similar to other alkyl halides. praxilabs.comquora.com The aromatic chlorine is generally more resistant to hydrolysis than the chlorine on the alkyl chain.

The hydrolysis of alkyl halides typically proceeds through nucleophilic substitution, where a hydroxide (B78521) ion (OH-) replaces the halide ion (Cl-). ucalgary.ca This process can occur via two primary mechanisms: SN1 and SN2. praxilabs.com

SN1 Mechanism: This is a two-step process. First, the C-Cl bond breaks, forming a carbocation intermediate. This is the slow, rate-determining step. msu.edu In the second step, the carbocation rapidly reacts with water or a hydroxide ion. praxilabs.com Tertiary and secondary alkyl halides tend to favor the SN1 pathway. praxilabs.commsu.edu

SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the C-Cl bond is breaking. praxilabs.com Primary alkyl halides predominantly undergo SN2 reactions. praxilabs.com

pH: Under alkaline conditions, the concentration of the hydroxide nucleophile is higher, which can increase the rate of hydrolysis.

Temperature: Increased temperature generally accelerates chemical reactions, including hydrolysis.

Solvent Polarity: The use of high dielectric ionizing solvents like water can favor SN1 reactions for secondary and tertiary halides. msu.edulibretexts.org

Hydrolysis of the dichloropropyl group would be expected to yield 3-chloro-3-phenyl-1-propanol and subsequently 3-phenyl-1,3-propanediol, releasing chloride ions into the environment.

Sorption and Transport Mechanisms in Environmental Matrices (e.g., soil, sediment, water)

The movement and distribution of dichloropropylbenzenes in the environment are largely controlled by sorption processes. nih.gov As hydrophobic compounds, they tend to partition from water and adsorb to organic matter in soil and sediment. epa.govtpsgc-pwgsc.gc.ca

Sorption to Soil and Sediment: The primary mechanism for the sorption of non-polar organic compounds like dichloropropylbenzenes is partitioning into the natural organic carbon fraction of soil and sediment. nih.gov The strength of this sorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values are strongly sorbed and less mobile. Chlorinated benzenes are known to adsorb moderately to organic matter. tpsgc-pwgsc.gc.ca This binding reduces their concentration in the aqueous phase, thereby limiting their mobility but also potentially their bioavailability for degradation. tpsgc-pwgsc.gc.cacdc.gov True sorption equilibrium can sometimes take weeks or months to achieve. researchgate.net

Transport in Water: Once dissolved in water, the transport of dichloropropylbenzenes is subject to advection (movement with the bulk flow of water) and dispersion. nih.gov However, due to their low water solubility and tendency to sorb to sediments, their movement in surface water bodies can be significantly retarded. nih.govmdpi.com Volatilization from the water surface to the atmosphere can also be a significant transport pathway for compounds like chlorobenzene. tpsgc-pwgsc.gc.cawikipedia.org

Transport in Soil: In the subsurface, the transport of dichloropropylbenzenes is influenced by the rate of water infiltration and the properties of the soil. In soils with low organic carbon content, such as sandy soils, these compounds may be more mobile and have a greater potential to leach into groundwater. nih.gov Conversely, in soils rich in organic matter, their movement will be significantly slowed down (retarded). nih.govresearchgate.net The presence of other dissolved substances, such as dissolved organic carbon from manure, can sometimes increase the mobility of sorbed contaminants by competing for sorption sites. researchgate.net Studies on the transport of dichlorobenzenes have shown that they can form plumes of contamination in groundwater. nih.gov

Table 2: Environmental Behavior of Related Chlorinated Compounds

| Compound Family | Water Solubility | Sorption Potential | Primary Transport Mechanisms |

|---|---|---|---|

| Chlorobenzenes | Low to moderate tpsgc-pwgsc.gc.cawikipedia.org | Moderate to high sorption to organic matter tpsgc-pwgsc.gc.cacdc.gov | Volatilization from water, leaching in soil, transport with sediment particles tpsgc-pwgsc.gc.canih.gov |

| Polychlorinated Biphenyls (PCBs) | Extremely low taylorandfrancis.com | Very high sorption to soil and sediment taylorandfrancis.com | Transport primarily via sediment movement and atmospheric deposition taylorandfrancis.com |

| Alkyl Halides | Varies with structure | Lower for smaller molecules, increases with chain length | Dissolution in water, volatilization, leaching praxilabs.comlibretexts.org |

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Diverse Complex Organic Molecules

The presence of the 1,1-dichloromethyl group on the propyl chain of 3,3-Dichloropropylbenzene offers a unique reactive handle for a variety of synthetic transformations, enabling the construction of intricate molecular architectures. This geminal dichloro functionality can serve as a precursor to carbene intermediates or engage in radical reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

One significant application lies in the synthesis of cyclopropane (B1198618) derivatives. Through intramolecular cyclization reactions, this compound can be converted to phenylcyclopropane and its derivatives. This transformation is analogous to the synthesis of cyclopropylbenzene (B146485) from 1,3-dibromo-1-phenylpropane, where a metal, such as zinc, is used to effect the ring closure. orgsyn.org The reaction proceeds via the formation of an organometallic intermediate which then undergoes intramolecular substitution to form the three-membered ring.

Furthermore, recent advancements in catalysis have demonstrated the potential of gem-dichloroalkanes in iron-catalyzed and gold-catalyzed reactions. rsc.orgresearchgate.net These methods allow for the generation of non-stabilized carbene precursors or facilitate radical pathways, opening up new avenues for the synthesis of complex molecules. For instance, the iron-catalyzed B–H and Si–H insertion reactions of gem-dichloroalkanes provide efficient routes to organoboranes and organosilicon compounds. rsc.org While not yet specifically demonstrated with this compound, these catalytic systems suggest its potential for direct functionalization to produce valuable synthetic intermediates.

The phenyl group of this compound can also participate in intramolecular Friedel-Crafts type reactions, leading to the formation of fused ring systems such as substituted indanes. sci-hub.ru The reaction, typically catalyzed by a Lewis acid, would involve the formation of a carbocation on the propyl chain which then attacks the aromatic ring to form a five-membered ring. This strategy provides a pathway to synthesize functionalized indanes, which are important structural motifs in various areas of chemistry. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents/Catalysts | Product Class | Potential Applications |

|---|---|---|---|

| Intramolecular Cyclization | Zinc, Magnesium | Phenylcyclopropanes | Building blocks in organic synthesis |

| Fe-catalyzed B-H/Si-H Insertion | Fe catalyst, Boranes/Silanes | Organoboranes/Organosilanes | Intermediates for cross-coupling reactions |

| Au-catalyzed Dechloroalkylation | Au photocatalyst, Alkenes | Functionalized alkenes, Cyclopropanes | Synthesis of complex organic scaffolds |

Potential Applications in Catalyst Development and Ligand Design

While direct applications of this compound in catalyst and ligand development are not extensively documented, its structural features suggest potential in these areas. The phenylpropyl backbone can serve as a scaffold for the synthesis of novel ligands for transition metal catalysis.

The synthesis of functionalized indanes from this compound, as previously discussed, could be a stepping stone for creating chiral ligands. The indane framework is a common feature in successful chiral ligands used in asymmetric catalysis. rsc.org By introducing coordinating groups onto the indane skeleton derived from this compound, new ligands with specific steric and electronic properties could be designed.

Moreover, the reactivity of the gem-dichloro group could be exploited to attach the molecule to a solid support or a larger molecular framework, a common strategy in the development of heterogeneous catalysts or catalyst-ligand systems. The ability to form organometallic complexes through reactions involving the chloroalkyl group could also be explored for the development of novel catalysts.

Exploration as a Precursor for Novel Functional Materials (excluding biological or pharmaceutical materials)

The unique chemical structure of this compound makes it a candidate for the synthesis of novel functional materials with tailored properties. Its potential lies in its ability to act as a monomer or a cross-linking agent in polymerization reactions, or as a building block for constructing larger, functional architectures.

One area of exploration is the synthesis of conjugated polymers. While not a direct precursor for polymers like poly(p-phenylene vinylene) (PPV) through conventional routes, the reactivity of the dichloropropyl group could be harnessed to create novel polymer architectures. For example, dehydrochlorination reactions could potentially lead to the formation of unsaturated linkages, which could then be polymerized.

The ability of this compound to form fused ring systems like indanes also opens doors to the synthesis of materials with interesting photophysical or electronic properties. Polycyclic aromatic hydrocarbons and their derivatives are known to be useful in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netnih.gov

Furthermore, the dichloropropyl group could be used to anchor the molecule to surfaces, leading to the development of functionalized surfaces with specific properties. This could be relevant in the field of corrosion inhibitors, where organic molecules are used to protect metal surfaces. nih.gov The phenylpropyl structure could provide good surface coverage, while the reactive chloro groups could be used for further modification or to enhance binding to the surface.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylcyclopropane |

| 1,3-dibromo-1-phenylpropane |

| Indane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.